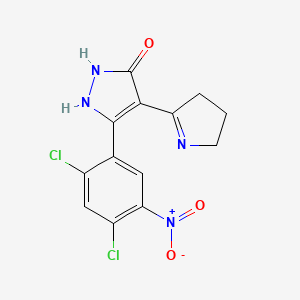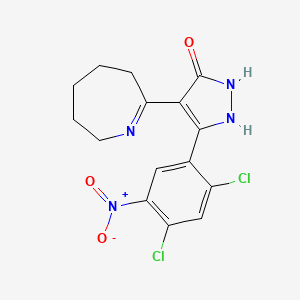
N,6-dimethyl-2-morpholin-4-yl-N-(3-thienylmethyl)pyrimidin-4-amine
Übersicht
Beschreibung
N,6-dimethyl-2-morpholin-4-yl-N-(3-thienylmethyl)pyrimidin-4-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as TH287, has been shown to have promising effects in the field of cancer research, specifically in the development of targeted therapies.
Wirkmechanismus
N,6-dimethyl-2-morpholin-4-yl-N-(3-thienylmethyl)pyrimidin-4-amine works by inhibiting the activity of the enzyme MTH1, which is involved in the repair of DNA damage caused by oxidative stress. Inhibition of MTH1 leads to the accumulation of oxidized nucleotides in cancer cells, which in turn leads to the induction of oxidative stress and cell death.
Biochemical and Physiological Effects:
N,6-dimethyl-2-morpholin-4-yl-N-(3-thienylmethyl)pyrimidin-4-amine has been shown to selectively inhibit the activity of MTH1, without affecting other enzymes involved in nucleotide metabolism. This selectivity is important for minimizing potential side effects of the compound. N,6-dimethyl-2-morpholin-4-yl-N-(3-thienylmethyl)pyrimidin-4-amine has also been shown to induce oxidative stress in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,6-dimethyl-2-morpholin-4-yl-N-(3-thienylmethyl)pyrimidin-4-amine is its selectivity for MTH1, which allows for targeted inhibition of this enzyme without affecting other enzymes involved in nucleotide metabolism. However, N,6-dimethyl-2-morpholin-4-yl-N-(3-thienylmethyl)pyrimidin-4-amine has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N,6-dimethyl-2-morpholin-4-yl-N-(3-thienylmethyl)pyrimidin-4-amine. One area of interest is the development of new cancer therapies based on the inhibition of MTH1. Another area of interest is the study of the effects of N,6-dimethyl-2-morpholin-4-yl-N-(3-thienylmethyl)pyrimidin-4-amine on other cellular processes, such as DNA repair and cell cycle regulation. Additionally, further research is needed to optimize the synthesis and formulation of N,6-dimethyl-2-morpholin-4-yl-N-(3-thienylmethyl)pyrimidin-4-amine for use in experimental settings.
Wissenschaftliche Forschungsanwendungen
N,6-dimethyl-2-morpholin-4-yl-N-(3-thienylmethyl)pyrimidin-4-amine has been shown to have potential applications in cancer research, specifically in the development of targeted therapies. This compound has been found to selectively inhibit the activity of the enzyme MTH1, which plays a key role in protecting cancer cells from oxidative damage. By inhibiting MTH1, N,6-dimethyl-2-morpholin-4-yl-N-(3-thienylmethyl)pyrimidin-4-amine can induce oxidative stress in cancer cells, leading to their death.
Eigenschaften
IUPAC Name |
N,6-dimethyl-2-morpholin-4-yl-N-(thiophen-3-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-12-9-14(18(2)10-13-3-8-21-11-13)17-15(16-12)19-4-6-20-7-5-19/h3,8-9,11H,4-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMYSJRAZBUUCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N(C)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,6-dimethyl-2-morpholin-4-yl-N-(3-thienylmethyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-isobutyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3848785.png)
![N-{[5-(4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3848786.png)
![N-{[5-(5-chloro-4-methyl-2-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3848796.png)
![N-{[5-(2-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3848808.png)
![N-(4-methoxyphenyl)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3848815.png)
![3-(5-{2-[2-oxo-6-(trifluoromethyl)-2,3-dihydro-4-pyrimidinyl]vinyl}-2-furyl)benzoic acid](/img/structure/B3848825.png)
![6-{2-[5-(3-chloro-4-methoxyphenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3848828.png)
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B3848830.png)

![4-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3848837.png)
![3-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B3848843.png)


![[1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B3848865.png)